molecular formula C28H32O16 B8086185 4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- CAS No. 934768-05-5

4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-

Cat. No.: B8086185
CAS No.: 934768-05-5
M. Wt: 624.5 g/mol
InChI Key: WEUAMJXXXHKXGE-DORMBUOXSA-N
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Description

The compound “4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective hydroxylation. The specific synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental impact. This may include the use of biocatalysts, flow chemistry, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromenone structure can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the chromenone structure would yield dihydro derivatives.

Scientific Research Applications

The compound’s structure suggests it may have applications in:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe or in studying enzyme interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar hydroxyl and methoxy groups.

    Rutin: Another flavonoid glycoside with comparable structural features.

    Kaempferol: A flavonoid with a similar chromenone structure.

Uniqueness

The unique combination of functional groups and stereochemistry in the compound may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-38-12-6-14(32)18-16(7-12)41-22(11-3-4-15(39-2)13(31)5-11)23(20(18)34)43-26-24(21(35)19(33)17(8-29)42-26)44-27-25(36)28(37,9-30)10-40-27/h3-7,17,19,21,24-27,29-33,35-37H,8-10H2,1-2H3/t17-,19+,21+,24-,25+,26+,27+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUAMJXXXHKXGE-DORMBUOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103381
Record name 3-[[2-O-D-Apio-β-D-furanosyl-β-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934768-05-5
Record name 3-[[2-O-D-Apio-β-D-furanosyl-β-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934768-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-O-D-Apio-β-D-furanosyl-β-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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